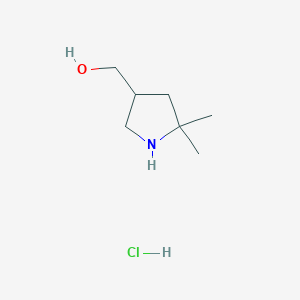

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride

Descripción

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1823941-73-6) is a pyrrolidine derivative with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. Its structure features a pyrrolidine ring substituted with two methyl groups at the 5-position and a hydroxymethyl group at the 3-position, forming a hydrochloride salt. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a chiral building block or intermediate in drug discovery .

Propiedades

IUPAC Name |

(5,5-dimethylpyrrolidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(5-9)4-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVUJAHWZFQKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)CO)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of 3-pyrrolidinol with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride serves as a building block in synthesizing complex organic molecules. Its stability and reactivity allow for various chemical transformations:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to yield alcohols or amines.

- Substitution : Undergoes nucleophilic substitution reactions to produce various derivatives.

Biology

The compound is employed in biological research to study enzyme mechanisms and protein-ligand interactions. Its structural features enable it to modulate the activity of specific molecular targets, influencing various biological processes.

Medicine

In medicinal chemistry, (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride is investigated for potential therapeutic properties. It serves as a precursor in drug synthesis and has shown promise in developing treatments for various diseases due to its interaction with biological targets.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it valuable for creating innovative products across multiple sectors.

Antimicrobial Activity

A study assessed the antimicrobial properties of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride against various bacterial strains. The results indicated significant activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus cereus | 25 |

| Micrococcus luteus | 3.125 |

This demonstrates its potential effectiveness as an antimicrobial agent.

Antioxidant Activity

Research also highlighted the antioxidant capabilities of this compound through DPPH and ABTS assays:

| Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 0.005 | 20 | 25 |

| 0.05 | 45 | 50 |

| 0.5 | 70 | 75 |

These results indicate its potential role in mitigating oxidative stress.

Potential in Cancer Treatment

Investigations into related compounds revealed promising anticancer properties. Derivatives with similar structural features showed efficacy in inhibiting tumor growth in both in vitro and in vivo models.

Mecanismo De Acción

The mechanism of action of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects: The hydroxymethyl group in (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride enables hydrogen bonding, enhancing solubility in polar solvents compared to its free base . In contrast, the acetic acid derivative (C₉H₁₈ClNO₂) exhibits stronger acidity, making it suitable for pH-sensitive reactions .

Chirality and Pharmacological Relevance :

- Chiral analogs like (2R,5R)-5-phenylpyrrolidine-2-carboxamide hydrochloride demonstrate stereospecific binding to biological targets, a feature critical for optimizing drug efficacy and reducing off-target effects .

Salt Form Stability: Hydrochloride salts generally exhibit higher stability and shelf life compared to free bases. For example, (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride is less hygroscopic than its non-salt counterpart, facilitating storage and handling .

Actividad Biológica

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two methyl groups at the nitrogen atom and a hydroxymethyl group at the 3-position, forming its hydrochloride salt. This structure enhances its solubility in aqueous environments, making it suitable for various pharmacological applications.

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride interacts with several biological targets, which can lead to various pharmacological effects:

- Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to anxiolytic and antidepressant effects.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, capable of scavenging free radicals and protecting cellular components from oxidative damage.

- Antimicrobial Effects : Initial investigations suggest that this compound exhibits antimicrobial properties against certain pathogens, indicating its potential as a therapeutic agent in infectious diseases.

In Vitro Studies

Research has demonstrated the biological activity of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride through various in vitro assays:

- Neurotransmitter Interaction : Studies have indicated that the compound may enhance serotonin receptor activity, which is crucial for mood regulation. For instance, it has been observed to increase serotonin levels in neuronal cultures.

- Antioxidant Assays : The compound exhibited significant free radical scavenging activity in DPPH and ABTS assays, demonstrating its potential as an antioxidant agent.

- Antimicrobial Testing : In vitro tests showed that (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride had inhibitory effects on bacterial strains such as E. coli and S. aureus, suggesting its utility in treating bacterial infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anxiety and Depression Models : In rodent models of anxiety and depression, administration of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test.

- Neuroprotection : Research indicated that the compound could protect against neurotoxic insults induced by glutamate in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| (5-Methylpyridin-3-yl)methanol hydrochloride | Pyridine ring structure | Different receptor affinity |

| (2-Methylpyrrolidin-3-yl)methanol | Altered methylation pattern | Variations in biological activity |

Q & A

Q. What experimental design strategies optimize chromatographic separation of closely related derivatives?

- Methodological Answer : Implement factorial design to evaluate variables like pH (3.0–7.0), methanol content (10–50%), and column temperature (25–40°C). For instance, studies on pyridoxine hydrochloride separation used central composite design to model retention behavior, identifying pH 4.5 and 30% methanol as optimal . Response surface methodology (RSM) can further refine resolution for structurally similar impurities .

Q. How should stability studies address gaps in physicochemical data (e.g., pH-dependent degradation)?

- Methodological Answer : Conduct forced degradation studies under acidic (HCl 0.1 M), basic (NaOH 0.1 M), oxidative (HO 3%), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify major breakdown pathways. For example, safety data sheets for related hydrochlorides highlight missing water solubility and pH stability data, necessitating empirical testing .

Q. What strategies mitigate hygroscopicity during storage and formulation?

- Methodological Answer : Store the compound in desiccators with silica gel or under nitrogen atmosphere. For formulation, co-process with excipients like microcrystalline cellulose or use lyophilization to reduce moisture uptake. Stability studies on metformin hydrochloride hydrogels demonstrated that controlled humidity (<30% RH) prevents deliquescence .

Q. How can in silico models predict pharmacokinetic properties of the hydrochloride salt?

- Methodological Answer : Use tools like SwissADME or pkCSM to estimate logP, aqueous solubility, and membrane permeability. Molecular docking (AutoDock Vina) can assess interactions with biological targets (e.g., enzymes or receptors). For example, pyrrolidine derivatives often exhibit enhanced blood-brain barrier penetration, which can be modeled using P-gp substrate predictions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE). For example, reductive amination of similar pyrrolidines showed yield variations (±15%) due to residual moisture; anhydrous conditions with molecular sieves improved reproducibility .

Q. What protocols validate impurity profiling methods across laboratories?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Collaborative studies using spiked samples (e.g., 0.1–1.0% impurities) assess inter-laboratory precision. Reference standards like Imp. E(EP) hydrochloride (MM1031.09) ensure consistent identification thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.